6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as benzyl alcohol and chloroaniline with a pyrimidine derivative under controlled conditions.
Introduction of functional groups: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.
Final coupling: The carboxamide group is introduced through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. This could involve pathways such as inhibition of kinase activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(benzyloxy)-N-(3-chlorophenyl)pyrimidine-4-carboxamide
- 6-(benzyloxy)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
- 6-(benzyloxy)-N-(3-chloro-4-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to the specific combination of functional groups, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups on the phenyl ring can lead to distinct interactions with biological targets compared to similar compounds.
Biological Activity
The compound 6-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H12ClN2O3
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine ring and subsequent functionalization. Notably, methods such as ultrasound-assisted synthesis have been utilized to enhance yields and reduce reaction times. For example, derivatives of benzyloxy-pyrimidine have been synthesized using environmentally friendly techniques involving dimethylformamide (DMF) as a solvent and triethylamine as a catalyst, yielding products with high purity and efficiency .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis , with some exhibiting IC50 values below 1 µg/mL, indicating potent anti-tubercular activity .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research has indicated that related pyrimidine derivatives can inhibit key signaling pathways involved in tumorigenesis, particularly the MAPK pathway. For example, certain benzyloxy-pyrimidine derivatives have been reported to exhibit IC50 values in the nanomolar range against cancer cell lines such as A549 (lung cancer) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the phenyl ring significantly affect potency. For example, compounds with electron-withdrawing groups (like chloro or methoxy) at specific positions on the aromatic ring showed enhanced activity compared to their unsubstituted counterparts .
Case Study 1: Antitubercular Activity
In a study evaluating a series of benzyloxy-pyrimidine derivatives, it was found that compounds with a chloro substituent at the para position exhibited IC50 values ranging from 0.85 to 1.71 µg/mL against Mycobacterium tuberculosis . The study concluded that structural modifications could enhance efficacy against resistant strains of bacteria .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of related compounds revealed that certain derivatives displayed significant cytotoxic effects on various cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobicity and electronic properties, which facilitated better membrane penetration and target interaction .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-17-8-7-14(9-15(17)20)23-19(24)16-10-18(22-12-21-16)26-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVEGJLCHHCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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